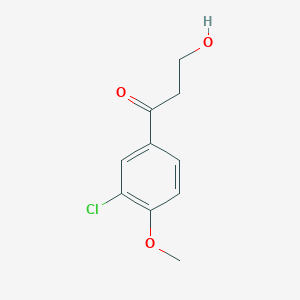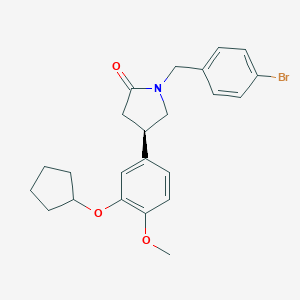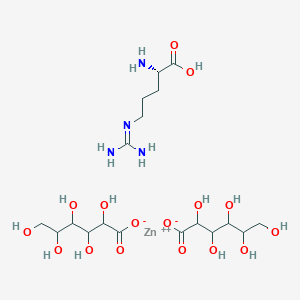
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc is a trace element that is essential for human health and is involved in numerous physiological processes. It is found in various foods, including meat, seafood, nuts, and whole grains. The chemical compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate is a zinc salt commonly known as zinc gluconate. Zinc gluconate is widely used in the food industry as a dietary supplement and is also used in medical research.
Mecanismo De Acción
The mechanism of action of zinc gluconate is not fully understood. However, it is believed that zinc ions play a role in the regulation of gene expression and the activation of enzymes. Zinc is also involved in the synthesis of proteins and the maintenance of cell membranes.
Biochemical and Physiological Effects:
Zinc gluconate has been shown to have numerous biochemical and physiological effects. It is involved in the metabolism of carbohydrates, proteins, and fats. Zinc is also important for the growth and development of cells and tissues, including the immune system. Zinc gluconate has been shown to have antioxidant properties and may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zinc gluconate is widely used in medical research due to its low toxicity and high solubility in water. It is also relatively inexpensive and easy to obtain. However, its effectiveness may be limited by factors such as dosage, duration of treatment, and individual variability.
Direcciones Futuras
There are numerous future directions for research on zinc gluconate. Some potential areas of study include its effects on cognitive function, cardiovascular health, and cancer prevention. Additionally, further research is needed to determine the optimal dosage and duration of treatment for various conditions.
In conclusion, zinc gluconate is a widely used compound in medical research due to its numerous physiological effects and low toxicity. It is involved in various biochemical processes and has potential applications in numerous areas of health research. Further studies are needed to fully understand its mechanism of action and potential benefits.
Métodos De Síntesis
Zinc gluconate can be synthesized through the reaction of zinc oxide with gluconic acid. The reaction produces a white, crystalline powder that is soluble in water. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Zinc gluconate is commonly used in medical research to study the effects of zinc on human health. It has been shown to have various physiological effects, including immune system support, wound healing, and DNA synthesis. Zinc gluconate is also used in the food industry as a dietary supplement to prevent zinc deficiency.
Propiedades
Número CAS |
147310-67-6 |
|---|---|
Nombre del producto |
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate |
Fórmula molecular |
C18H36N4O16Zn |
Peso molecular |
629.9 g/mol |
Nombre IUPAC |
zinc;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H14N4O2.2C6H12O7.Zn/c7-4(5(11)12)2-1-3-10-6(8)9;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*2-5,7-11H,1H2,(H,12,13);/q;;;+2/p-2/t4-;;;/m0.../s1 |
Clave InChI |
LZVPXOKOMJILOW-WJXVXWFNSA-L |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |
Sinónimos |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, 2,3,4,5,6-pent ahydroxyhexanoate, zinc(+2) cation |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



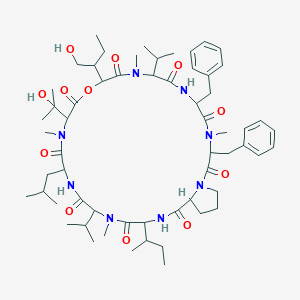
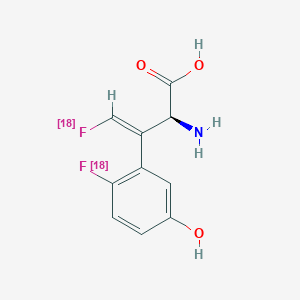
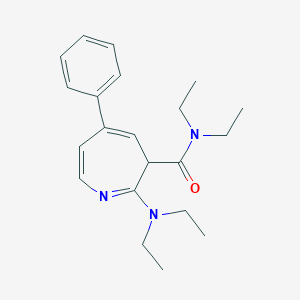
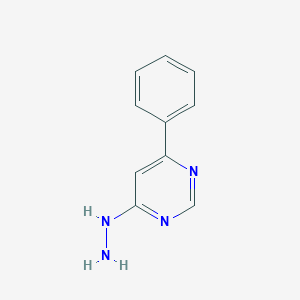
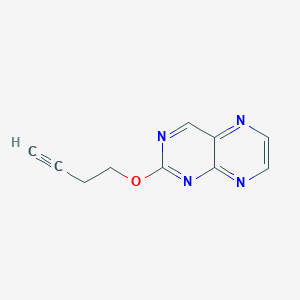

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

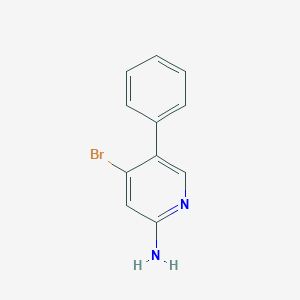
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

